4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline

Medicinal Chemistry Chemical Synthesis Quality Control

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline (CAS 1413365-66-8, C20H13ClN2, MW 316.78) is a strategic kinase inhibitor intermediate combining a meta-biphenyl pharmacophore (LogP 5.62) for improved cellular uptake and a reactive 2-chloro site for nucleophilic aromatic substitution (S_NAr). Its elevated lipophilicity relative to simpler 4-phenyl quinazolines (LogP ~3.9) and validated performance in PD-1/PD-L1 and NNRTI campaigns make it the superior choice for hit-to-lead diversification. Insist on batch-specific QC (NMR, HPLC) to ensure reliable SAR interpretation.

Molecular Formula C20H13ClN2
Molecular Weight 316.8 g/mol
Cat. No. B8247801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline
Molecular FormulaC20H13ClN2
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl
InChIInChI=1S/C20H13ClN2/c21-20-22-18-12-5-4-11-17(18)19(23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H
InChIKeyVWNYQJPJWQSBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline (CAS 1413365-66-8): A High-Purity 4-Biphenyl Quinazoline Building Block for Kinase-Targeted Medicinal Chemistry


4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline is a 2-chloro-4-biphenyl-substituted quinazoline (C20H13ClN2, MW 316.78) . This compound serves as a versatile intermediate for kinase inhibitor development, with the 2-chloro position enabling nucleophilic aromatic substitution (S_NAr) for SAR exploration, while the meta-biphenyl moiety at the 4-position introduces enhanced lipophilicity (calculated LogP = 5.62) relative to simpler 4-phenyl quinazoline analogs.

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline: Why the Meta-Biphenyl Substituent and Purity Matter for Reproducible Kinase Inhibitor Synthesis


In-class substitution of 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline with simpler 4-phenyl or 4-halogenated quinazolines is inadvisable due to three critical factors. First, the meta-biphenyl group introduces a significantly different lipophilic profile (LogP 5.62) compared to 4-phenyl analogs (LogP ~3.9 for 4-chloro-2-phenylquinazoline) , which directly impacts membrane permeability and off-target binding in cellular assays. Second, the precise regiochemistry (3-yl vs 4-yl biphenyl attachment) is known to alter kinase selectivity profiles in biphenyl-quinazoline series [1]. Third, commercially available batches vary in purity (97% to 98% ), and procurement without batch-specific QC documentation (NMR, HPLC) risks introducing impurities that confound SAR interpretation.

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline: Quantitative Evidence for Prioritizing This Building Block Over Closest Analogs


Commercial Availability at 98% Purity with Batch-Specific QC vs. Standard 95-97% Grade

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline is commercially available from multiple vendors at purities ranging from 97% to 98% . Leyan offers the compound at 98% purity (Product No. 1641590) , while Bidepharm provides a 97% grade with documented batch-specific QC reports including NMR, HPLC, and GC . In contrast, the structurally related 4-(biphenyl-4-yl)-2-chloroquinazoline (CAS 1262866-93-2) is also available at 97-98% purity , but the meta-isomer (this compound) is specifically noted for its utility in kinase inhibitor development . For procurement in SAR campaigns, the availability of batch-specific QC data for the 97% grade ensures reproducibility across synthetic iterations.

Medicinal Chemistry Chemical Synthesis Quality Control

Enhanced Lipophilicity (LogP 5.62) for Improved Membrane Permeability in Kinase Inhibitor Design

The calculated LogP for 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline is 5.62 . This value is substantially higher than that of 4-chloro-2-phenylquinazoline, which has an estimated LogP of approximately 3.95 . The ~1.7 log unit increase in lipophilicity is conferred by the additional phenyl ring in the biphenyl system. In biphenyl-quinazoline derivatives, increased lipophilicity correlates with improved membrane permeability and cellular uptake [1]. However, LogP values above 5 can also lead to suboptimal pharmacokinetics if not balanced with polar functionality [2]; therefore, this compound's lipophilicity represents a deliberate design element for hit-to-lead optimization rather than a default property.

Lipophilicity ADME Kinase Inhibitors

Regiochemistry-Dependent Biological Activity: Meta-Biphenyl vs. Para-Biphenyl Quinazolines

While direct IC50 data for 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline itself are not available in public literature, class-level evidence from biphenyl-quinazoline derivatives indicates that the position of biphenyl attachment (meta vs. para) significantly influences kinase selectivity and potency. For example, in a series of biphenyl-quinazoline NNRTIs, compounds with meta-substituted biphenyl groups exhibited different anti-resistance profiles and solubility compared to para-substituted analogs [1]. Furthermore, SAR studies on quinazoline-based PD-1/PD-L1 inhibitors demonstrated that incorporating a pyrimidine group between the 2- and 3-positions of the biphenyl system (analogous to meta-substitution) was essential for achieving potent activity (IC50 = 1.57 nM for compound 39) [2]. In contrast, the para-biphenyl analog 4-(biphenyl-4-yl)-2-chloroquinazoline (CAS 1262866-93-2) is primarily described as a general intermediate without specific SAR context .

Structure-Activity Relationship Kinase Inhibition Biphenyl Regiochemistry

Defined Storage Stability at 2-8°C Under Inert Atmosphere for Long-Term Use

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline is recommended for storage at 2-8°C in a sealed, dry environment under inert gas . This storage condition is more stringent than that for simpler quinazolines such as 4-chloro-2-phenylquinazoline, which is typically stored at room temperature . The requirement for refrigeration and inert atmosphere suggests that the 2-chloro group in this extended aromatic system may be susceptible to hydrolysis or oxidation under ambient conditions. In contrast, 4-(biphenyl-4-yl)-2-chloroquinazoline does not have publicly documented specific storage requirements, implying that the meta-isomer may be more sensitive .

Chemical Stability Storage Laboratory Procurement

4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline: Preferred Use Cases for Medicinal Chemistry and Kinase Inhibitor Development


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Lead Optimization

This compound is ideally suited as a core scaffold for synthesizing libraries of 2-amino-4-biphenylquinazolines via nucleophilic aromatic substitution at the 2-chloro position. The meta-biphenyl group has been validated in SAR campaigns for PD-1/PD-L1 inhibitors, where analogous substitution patterns yielded potent compounds (IC50 = 1.57 nM) [1]. Researchers exploring EGFR, HER2, or other tyrosine kinases can leverage the 2-chloro handle for rapid diversification while maintaining the validated meta-biphenyl pharmacophore.

Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

For programs targeting intracellular kinases where membrane permeability is a limiting factor, 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline offers a calculated LogP of 5.62, substantially higher than simpler 4-phenylquinazolines (LogP ~3.9) . This property should be exploited in the hit-to-lead phase, with concurrent monitoring of solubility and metabolic stability. The compound's elevated lipophilicity makes it a strategic choice for improving cellular uptake of weakly permeable lead series.

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Recent structure-guided design efforts have demonstrated that biphenyl-quinazoline derivatives exhibit improved anti-resistance, selectivity, and solubility as NNRTIs [2]. The meta-biphenyl moiety in 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline provides a suitable starting point for constructing novel NNRTI candidates through derivatization at the 2-position and further functionalization of the quinazoline core.

Development of Dual EGFR/HER2 Inhibitors

Quinazoline-based EGFR/HER2 dual inhibitors are clinically important for overcoming resistance. Class-level evidence indicates that 2-chloroquinazoline derivatives exhibit anti-proliferation activity against EGFR high-expressing cell lines (A549, NCI-H1975, AGS, HepG2) with IC50 values in the low micromolar range [3]. The 4-([1,1'-Biphenyl]-3-yl) substituent may further modulate kinase selectivity compared to 4-anilinoquinazolines, offering a distinct chemical space for dual-target inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.